4-Bromobutan-2-ol

Biocatalysis Chiral resolution Enzymatic dehalogenation

4-Bromobutan-2-ol (CAS 6089-17-4) is a C4 chiral halohydrin bearing a secondary alcohol and a terminal primary bromide, with a molecular weight of 153.02 g/mol and a boiling point of 56-58°C. The compound exhibits a density of 1.68 g/cm³ and is typically supplied as a racemic mixture with a purity of ≥95%.

Molecular Formula C4H9BrO
Molecular Weight 153.019
CAS No. 6089-17-4
Cat. No. B2956154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobutan-2-ol
CAS6089-17-4
Molecular FormulaC4H9BrO
Molecular Weight153.019
Structural Identifiers
SMILESCC(CCBr)O
InChIInChI=1S/C4H9BrO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3
InChIKeyKHZTWUIVCAAVDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobutan-2-ol (CAS 6089-17-4): Chiral Halohydrin Building Block for Asymmetric Synthesis and Cyclization


4-Bromobutan-2-ol (CAS 6089-17-4) is a C4 chiral halohydrin bearing a secondary alcohol and a terminal primary bromide, with a molecular weight of 153.02 g/mol and a boiling point of 56-58°C [1]. The compound exhibits a density of 1.68 g/cm³ and is typically supplied as a racemic mixture with a purity of ≥95% . Its structural signature—a 1,3-relationship between the bromine and hydroxyl groups—enables distinct intramolecular cyclization pathways to oxetanes that are inaccessible to its 1,2-halohydrin analogs [2]. As a single-chirality-center molecule, 4-bromobutan-2-ol also serves as a valuable substrate for enzymatic kinetic resolution and asymmetric transformations, with demonstrated enantiomeric enrichment to 87% ee via haloalkane dehalogenase catalysis [3].

Why 4-Bromobutan-2-ol Cannot Be Replaced by Other Bromobutanols or Chloro Analogs in Regiospecific Cyclization and Chiral Pool Synthesis


In-class compounds such as 1-bromo-2-butanol, 3-bromobutan-1-ol, and 2-bromobutan-1-ol share the same molecular formula (C₄H₉BrO) and a superficially similar bifunctional reactivity profile, yet their substitution leads to fundamentally divergent cyclization outcomes and stereochemical fates. The 1,3-relationship between the bromine and hydroxyl groups in 4-bromobutan-2-ol is a prerequisite for intramolecular oxetane formation via 4-exo-tet cyclization; 1,2-halohydrins instead yield epoxides (oxiranes) under identical organoantimony(V) alkoxide conditions [1]. Furthermore, the single chiral center at C2 in 4-bromobutan-2-ol enables enzymatic enrichment to 87% ee, whereas 3-bromobutan-1-ol lacks a chiral center entirely and 2-bromobutan-1-ol requires distinct enzymatic systems for resolution [2]. Chloro analogs such as 4-chlorobutan-2-ol exhibit reduced electrophilicity and altered leaving-group kinetics, rendering them unsuitable as direct drop-in replacements for bromide-mediated SN2 or cyclization sequences without substantial reoptimization of reaction conditions .

Quantitative Differentiation of 4-Bromobutan-2-ol: Enantioselective Synthesis, Cyclization Yield, and Physicochemical Selectivity Versus Analogs


Enantioselective Biocatalytic Synthesis: (S)-4-Bromobutan-2-ol Achieves 87% ee via LinB Dehalogenase

The enzymatic dehalogenation of rac-1,3-dibromobutane by haloalkane dehalogenase LinB from Sphingobium japonicum UT26 proceeds sequentially to yield (S)-4-bromobutan-2-ol with an enantiomeric excess (ee) of up to 87% [1]. This value contrasts sharply with the downstream diol product, (S)-butane-1,3-diol, which forms at a maximum ee of only 35% before racemization [1]. The 1,3-dibromobutane substrate undergoes favored nucleophilic displacement at the secondary position with pronounced R enantioselectivity, followed by a regioselectivity switch at the primary position favoring the S enantiomer for the second hydrolysis step [2].

Biocatalysis Chiral resolution Enzymatic dehalogenation

Intramolecular Oxetane Cyclization: 74% Yield of 2-Methyloxetane with Ph₄SbOMe

Treatment of 4-bromobutan-2-ol with tetraphenylantimony methoxide (Ph₄SbOMe) in 1,2-dichloroethane for 24 hours affords 2-methyloxetane in 74% yield via intramolecular 4-exo-tet cyclization [1]. This 1,3-halohydrin substrate is specifically required for oxetane formation; analogous 1,2-halohydrins instead yield oxiranes under the same reagent system, and 1,4-halohydrins yield tetrahydrofurans, demonstrating strict regiochemical control dictated by halohydrin spacing [2].

Heterocyclic synthesis Oxetane chemistry Organoantimony reagents

LogP and Polar Surface Area Differentiate 4-Bromobutan-2-ol from 1-Bromo-2-butanol and 3-Bromobutan-1-ol

4-Bromobutan-2-ol exhibits a calculated LogP of 1.15 and a polar surface area (PSA) of 20.23 Ų [1]. The isomeric 1-bromo-2-butanol (CAS 2482-57-7) has a reported pKa of 13.89±0.20 and a boiling point of 165.9°C at 760 mmHg, reflecting its primary alcohol character and higher intermolecular hydrogen bonding . The higher LogP of 4-bromobutan-2-ol compared to 1-bromo-2-butanol (which is predicted to have a lower LogP due to the primary alcohol) indicates greater lipophilicity and differential membrane permeability, a critical parameter for designing CNS-penetrant or orally bioavailable drug candidates [2].

Physicochemical profiling ADME prediction LogP

Patent-Documented Intermediate for Chiral Pharmaceutical Synthesis: WO2004/72025 A2

Patent WO2004/72025 A2 (Aventis Pharma Deutschland GmbH) explicitly discloses 4-bromobutan-2-ol as a synthetic intermediate in the preparation of pharmaceutical compounds, with the compound referenced on page 154 of the patent specification [1]. While the patent does not disclose direct head-to-head performance data against other halohydrins, the explicit inclusion of this specific bromobutan-2-ol regioisomer—rather than 1-bromo-2-butanol or 3-bromobutan-1-ol—in a pharmaceutical patent filing indicates that the 1,3-relationship of the bromine and hydroxyl groups is structurally required for the subsequent transformations leading to the active pharmaceutical ingredient [2].

Pharmaceutical intermediates Chiral pool synthesis Patent evidence

Procurement-Relevant Application Scenarios for 4-Bromobutan-2-ol: Biocatalysis, Oxetane Synthesis, and Chiral Building Blocks


Enzymatic Production of (S)-4-Bromobutan-2-ol for Chiral Pharmaceutical Intermediates

Research and production groups developing biocatalytic routes to chiral pharmaceutical intermediates should procure 4-bromobutan-2-ol—or its precursor rac-1,3-dibromobutane—for enantioselective dehalogenation using haloalkane dehalogenase LinB. The demonstrated ability to achieve up to 87% ee for (S)-4-bromobutan-2-ol [1] makes this an attractive alternative to traditional resolution methods or asymmetric chemical reduction, particularly for programs that require scalable, aqueous-based, enzyme-driven stereocontrol.

Synthesis of 2-Methyloxetane and Oxetane-Containing Medicinal Chemistry Scaffolds

Medicinal chemists and process development teams targeting oxetane-containing drug candidates should specify 4-bromobutan-2-ol as the starting material for Ph₄SbOMe-mediated cyclization to 2-methyloxetane (74% yield) [2]. Oxetanes are increasingly employed as bioisosteres for gem-dimethyl and carbonyl groups to modulate metabolic stability, lipophilicity, and conformational rigidity. The availability of this direct cyclization route eliminates multistep sequences that would otherwise require protective group manipulations.

Building Block for Patent-Gated Pharmaceutical Process Development

Process chemistry teams working within the scope of WO2004/72025 A2 or analogous pharmaceutical patent families should source 4-bromobutan-2-ol as a key intermediate [3]. The compound's explicit citation in pharmaceutical patents provides a regulatory and intellectual property rationale for procurement, ensuring that the synthetic route remains compliant with the patented process and avoids the need to validate alternative regioisomers that may fall outside the patent claims.

Chiral Pool Precursor for Asymmetric Synthesis of Secondary Alcohol Derivatives

Academic and industrial laboratories engaged in asymmetric synthesis can utilize enantiomerically enriched (S)-4-bromobutan-2-ol (ee up to 87%) as a chiral pool building block for the construction of more complex stereochemical arrays [1]. The secondary alcohol serves as a handle for Mitsunobu inversion, esterification, or oxidation to the ketone, while the terminal bromide enables C-C bond formation via Grignard or organometallic cross-coupling, all while preserving the chiral center established during enzymatic dehalogenation.

Technical Documentation Hub

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